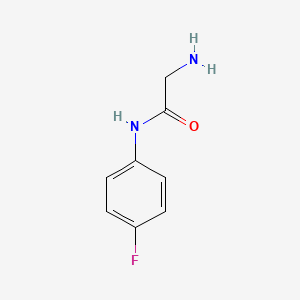![molecular formula C18H14ClN3O4 B2975868 2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-35-8](/img/structure/B2975868.png)
2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an organic compound characterized by a complex structure that incorporates multiple functional groups, including a chlorine atom, nitro group, and benzamide moiety. This compound finds applications in various domains due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves multiple steps. Typically, the process starts with the preparation of intermediates that form the basis of the final compound. Each step involves specific reaction conditions such as temperature, pH, and solvents to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely leverage optimized synthetic routes that can be scaled up efficiently. Continuous flow reactions and the use of high-throughput screening to identify optimal conditions might be employed. Careful control of reaction parameters ensures consistency and quality in large-scale production.
化学反应分析
Types of Reactions
2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various reactions including:
Oxidation: Alters the oxidation state of functional groups.
Reduction: Reduces nitro groups to amines.
Substitution: Substitutes the chlorine atom with other groups.
Common Reagents and Conditions
Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used. Conditions like acidic or basic environments, and specific temperatures, are tailored to each reaction.
Major Products
Depending on the type of reaction, major products can include substituted benzamides, reduced amino derivatives, and various oxidized forms.
科学研究应用
2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is utilized in several fields:
Chemistry: As an intermediate for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialized materials or as a precursor in manufacturing processes.
作用机制
The compound's effects arise from interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and initiating a cascade of biochemical events. Understanding these pathways can reveal its role in physiological or pathological conditions.
相似化合物的比较
Similar Compounds
2-chloro-4-nitrobenzamide: Lacks the complex pyrroloquinoline structure.
4-nitro-N-(2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)benzamide: Similar core structure but different substituents.
Uniqueness
The unique structure of 2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide provides specific reactivity patterns and biological activities not seen in simpler analogs. This distinctiveness makes it valuable for specialized research and applications.
属性
IUPAC Name |
2-chloro-4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-15-9-13(22(25)26)3-4-14(15)18(24)20-12-6-10-2-1-5-21-16(23)8-11(7-12)17(10)21/h3-4,6-7,9H,1-2,5,8H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKMFZJHMUPFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
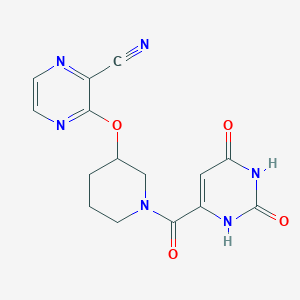
![N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2975789.png)
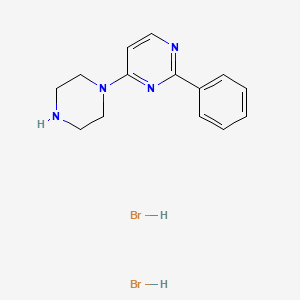
![2-[(Tert-butoxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2975793.png)
![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)
![N-(5-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2975795.png)
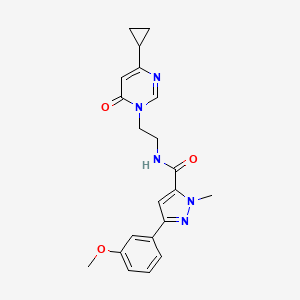
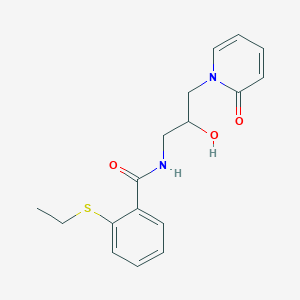
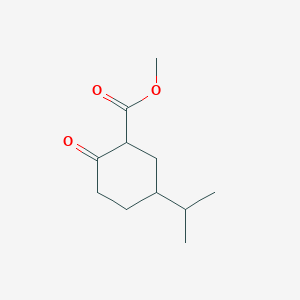

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2975803.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2975804.png)
![4-[(2-chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2975805.png)
